3-Methoxy-4-hydroxyclomiphene
Overview
Description
3’-Methoxy-4’-Hydroxyclomiphene is a derivative of clomiphene, a well-known selective estrogen receptor modulator (SERM)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Methoxy-4’-Hydroxyclomiphene typically involves the modification of clomiphene through specific chemical reactions. One common method includes the methylation of the hydroxy group at the 3’ position and the hydroxylation at the 4’ position. The reaction conditions often involve the use of methanol and a suitable catalyst under controlled temperature and pressure .
Industrial Production Methods
Industrial production of 3’-Methoxy-4’-Hydroxyclomiphene follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
3’-Methoxy-4’-Hydroxyclomiphene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve the use of reducing agents like sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions include various methoxy and hydroxy derivatives, which can be further utilized in different applications .
Scientific Research Applications
3’-Methoxy-4’-Hydroxyclomiphene has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its effects on cellular processes and as a potential therapeutic agent.
Medicine: Investigated for its potential use in treating conditions related to estrogen receptor modulation.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3’-Methoxy-4’-Hydroxyclomiphene involves its interaction with estrogen receptors. It acts as a selective estrogen receptor modulator, binding to estrogen receptors and modulating their activity. This interaction leads to the regulation of gene expression and subsequent physiological effects. The molecular targets include estrogen receptors in various tissues, and the pathways involved are related to estrogen signaling .
Comparison with Similar Compounds
Similar Compounds
Clomiphene: The parent compound, used primarily for ovulation induction.
Tamoxifen: Another SERM used in the treatment of breast cancer.
Raloxifene: Used for the prevention of osteoporosis in postmenopausal women.
Uniqueness
3’-Methoxy-4’-Hydroxyclomiphene is unique due to its specific modifications, which may confer distinct pharmacological properties compared to other SERMs. These modifications can result in different binding affinities and activities at estrogen receptors, potentially leading to unique therapeutic applications .
Properties
IUPAC Name |
4-[(Z)-2-chloro-1-[4-[2-(diethylamino)ethoxy]phenyl]-2-phenylethenyl]-2-methoxyphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30ClNO3/c1-4-29(5-2)17-18-32-23-14-11-20(12-15-23)26(27(28)21-9-7-6-8-10-21)22-13-16-24(30)25(19-22)31-3/h6-16,19,30H,4-5,17-18H2,1-3H3/b27-26- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRVWKOHAAHLWBP-RQZHXJHFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC(=C(C=C3)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CCOC1=CC=C(C=C1)/C(=C(\C2=CC=CC=C2)/Cl)/C3=CC(=C(C=C3)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301017065 | |
Record name | 3-Methoxy-4-hydroxyclomiphene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301017065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117095-59-7 | |
Record name | 3-Methoxy-4-hydroxyclomiphene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117095597 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methoxy-4-hydroxyclomiphene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301017065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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